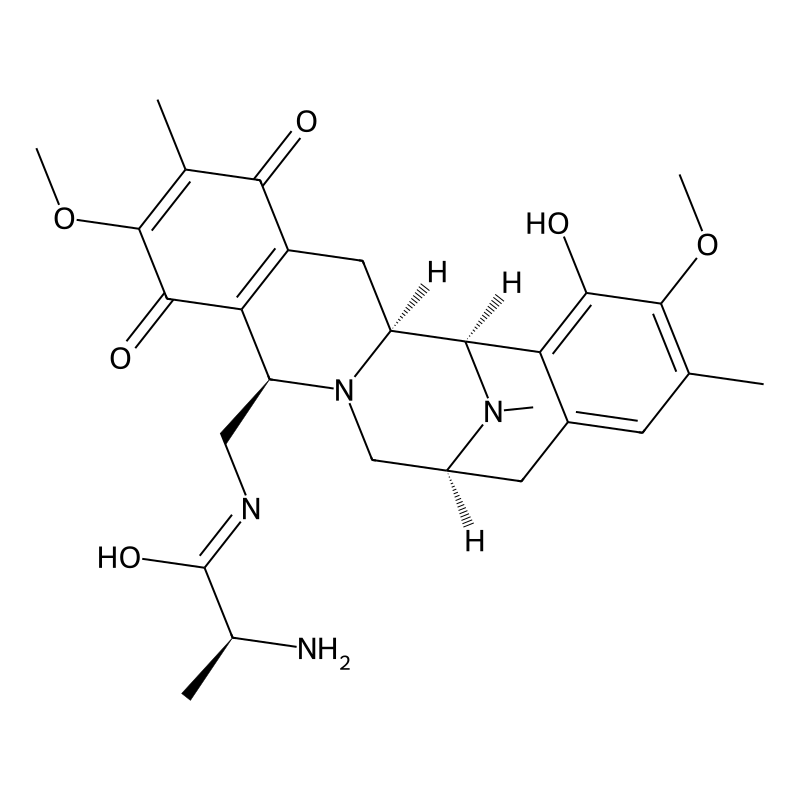

2-amino-N-[(19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

2-amino-N-[(19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide is a complex organic compound characterized by its intricate structure that includes multiple functional groups such as amino, hydroxy, and methoxy groups. The compound has a molecular formula of C28H36N4O7 and a molecular weight of approximately 549.6 g/mol. Its unique pentacyclic framework contributes to its potential biological activities and chemical reactivity.

- Oxidation: Involves the addition of oxygen or the removal of hydrogen.

- Reduction: Involves the addition of hydrogen or the removal of oxygen.

- Substitution: Involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include:

- Oxidizing agents: Potassium permanganate.

- Reducing agents: Sodium borohydride.

- Various catalysts to facilitate substitution reactions.

Major Products Formed

The products formed depend on the specific conditions used. For example:

- Oxidation may yield hydroxylated derivatives.

- Reduction may produce amine derivatives.

Research indicates that 2-amino-N-[(19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide exhibits potential biological activities including:

- Antimicrobial properties: Demonstrated effectiveness against various bacterial strains.

- Anticancer activity: Investigated for its ability to inhibit cancer cell proliferation.

The synthesis of this compound can be achieved through several methods:

Synthetic Routes- Cyanoacetylation of Amines: Involves treating substituted aryl or heteryl amines with alkyl cyanoacetates under controlled conditions.

- Solvent-Free Reactions: Direct treatment of different amines with methyl cyanoacetate at room temperature can yield the target compound efficiently.

Industrial Production Methods

Industrial methods may utilize specific catalysts or solvent-free conditions to enhance yield and purity.

2-amino-N-[(19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide has diverse applications in:

- Chemistry: As a precursor for synthesizing various heterocyclic compounds.

- Biology: Studied for potential therapeutic applications in treating diseases.

- Industry: Used in pharmaceutical production and other chemical products.

Research on interaction studies involving this compound focuses on its binding affinity with biological targets and its mechanism of action against microbial and cancer cells. These studies help elucidate its pharmacological properties and therapeutic potential.

Similar Compounds

Several compounds share structural similarities with 2-amino-N-[(19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide:

These compounds are notable for their structural complexity and potential biological activities that mirror those of 2-amino-N-[...]. The unique combination of functional groups in 2-amino-N-[...] sets it apart in terms of specific reactivity and biological efficacy compared to these similar compounds.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Ikeda Y, Matsuki H, Ogawa T, Munakata T. Safracins, new antitumor antibiotics. II. Physicochemical properties and chemical structures. J Antibiot (Tokyo). 1983 Oct;36(10):1284-9. PubMed PMID: 6643278.

3: Ikeda Y, Idemoto H, Hirayama F, Yamamoto K, Iwao K, Asao T, Munakata T. Safracins, new antitumor antibiotics. I. Producing organism, fermentation and isolation. J Antibiot (Tokyo). 1983 Oct;36(10):1279-83. PubMed PMID: 6417094.

4: Ikeda Y, Shimada Y, Honjo K, Okumoto T, Munakata T. Safracins, new antitumor antibiotics. III. Biological activity. J Antibiot (Tokyo). 1983 Oct;36(10):1290-4. PubMed PMID: 6358171.